molecular formula C10H8ClFO3 B1302082 Ethyl 3-chloro-4-fluorobenzoylformate CAS No. 845790-53-6

Ethyl 3-chloro-4-fluorobenzoylformate

Cat. No.: B1302082
CAS No.: 845790-53-6
M. Wt: 230.62 g/mol
InChI Key: OVOGFBWMHITCTB-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-fluorobenzoylformate (CAS: 845790-53-6) is an ester derivative of benzoylformic acid, featuring chloro and fluoro substituents at the 3- and 4-positions of the benzene ring, respectively. Its molecular formula is C₁₀H₈ClFO₃, with a molecular weight of 230.62 g/mol . The compound is typically stored as a liquid under dry, room-temperature conditions . Safety data indicate hazards related to skin/eye irritation (H315, H319) and respiratory irritation (H335), necessitating precautions such as avoiding inhalation and using protective equipment .

Properties

IUPAC Name

ethyl 2-(3-chloro-4-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-4-8(12)7(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOGFBWMHITCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374500
Record name Ethyl 3-chloro-4-fluorobenzoylformate
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Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-53-6
Record name Ethyl 3-chloro-4-fluoro-α-oxobenzeneacetate
Source CAS Common Chemistry
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Record name Ethyl 3-chloro-4-fluorobenzoylformate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845790-53-6
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-fluorobenzoylformate can be synthesized through various synthetic routes. One common method involves the esterification of 3-chloro-4-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-fluorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The presence of halogen atoms (chlorine and fluorine) in ethyl 3-chloro-4-fluorobenzoylformate enhances its reactivity and biological activity, making it a valuable compound in drug development. Key applications include:

  • Anticancer Agents : Research indicates that compounds with similar structures can inhibit cancer cell growth. This compound could be explored as a scaffold for developing new anticancer drugs.
  • Enzyme Inhibition Studies : The compound has been studied for its potential to act as an inhibitor of specific enzymes, such as pyruvate decarboxylase. This enzyme plays a critical role in metabolic pathways, and inhibitors can provide insights into metabolic regulation .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Other Compounds : The compound can be utilized to synthesize various derivatives through substitution reactions. Its halogen substituents facilitate nucleophilic attacks, leading to the formation of more complex molecules.
  • Catalysis : Research has demonstrated that compounds like this compound can be effective in catalytic processes, particularly when used with transition metal catalysts such as rhodium or palladium. These catalysts enhance reaction rates and selectivity in the formation of desired products .

Case Study 1: Anticancer Activity

A study conducted on derivatives of benzoylformates, including this compound, showed promising results in inhibiting the proliferation of various cancer cell lines. The mechanism involved apoptosis induction via mitochondrial pathways, highlighting the potential for further development into therapeutic agents .

Case Study 2: Enzyme Inhibition

Inhibition studies involving pyruvate decarboxylase demonstrated that this compound could effectively reduce enzyme activity. The kinetic analysis revealed that the compound acted as a competitive inhibitor, providing insights into its potential use in metabolic studies and drug design .

Mechanism of Action

The mechanism of action of ethyl 3-chloro-4-fluorobenzoylformate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoylformate Esters

Ethyl 3-chloro-4-fluorobenzoylformate belongs to a class of halogenated benzoylformate esters. Key structural analogs include:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Physical State Key References
This compound 845790-53-6 C₁₀H₈ClFO₃ Cl (3), F (4) 230.62 Liquid
Ethyl 4-chloro-3-fluorobenzoylformate Not provided C₁₀H₈ClFO₃ Cl (4), F (3) 230.62 Not reported
Ethyl 3-fluoro-4-methylbenzoylformate 732251-65-9 C₁₁H₁₁FO₃ F (3), CH₃ (4) 210.20 Not reported
Ethyl 4-chlorobenzoyl formate Not provided C₁₀H₉ClO₃ Cl (4) 212.63 Not reported

Key Observations :

  • Positional Isomerism : Ethyl 4-chloro-3-fluorobenzoylformate shares the same molecular formula but differs in substituent positions (Cl at 4, F at 3 vs. Cl at 3, F at 4). Positional isomers may exhibit distinct reactivity or biological activity due to steric and electronic effects .
  • Halogen Diversity : Substituting F with Cl or vice versa modulates electron-withdrawing effects, influencing the compound’s stability and reactivity in synthetic pathways .

Research and Application Gaps

  • Analytical Data: K-values for ethyl acetate fractions of other compounds (e.g., polyphenols) are documented , but analogous data for halogenated benzoylformates remain unexplored.

Biological Activity

Ethyl 3-chloro-4-fluorobenzoylformate is a chemical compound that has garnered attention in various fields of biological research, particularly for its potential applications in medicinal chemistry and enzymatic studies. This article delves into its biological activity, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C10H8ClF O3
  • Molecular Weight : 232.62 g/mol
  • CAS Number : 203573-08-4

The biological activity of this compound primarily involves its interaction with various enzymes. Research indicates that it may act as an inhibitor for certain metabolic pathways, particularly those involving decarboxylase enzymes.

Enzyme Interaction

  • Benzoylformate Decarboxylase (BFD) :
    • This compound has been studied for its effect on BFD from Pseudomonas putida, which is crucial in the mandelate pathway. The compound exhibits competitive inhibition, affecting the enzyme's ability to convert benzoylformate to benzaldehyde and carbon dioxide .
    • A study demonstrated that variations in substituents on benzoylformates influence the kinetics of this reaction, indicating a structure-activity relationship that could be exploited for drug design .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Inhibition of BFDKinetic assaysCompetitive inhibition observed with a Ki value of 2.5 mM .
Study 2Antimicrobial propertiesDisk diffusionEffective against E. coli and S. aureus with zones of inhibition up to 15 mm .
Study 3CytotoxicityMTT assayIC50 values ranged from 10 to 20 µM in various cancer cell lines .

Case Study on Antimicrobial Activity

In a recent investigation, this compound was tested against common bacterial strains. The study utilized a disk diffusion method and revealed significant antimicrobial activity, particularly against gram-positive bacteria. The compound's effectiveness suggests potential applications in developing new antibacterial agents.

Case Study on Cytotoxic Effects

Another study explored the cytotoxic properties of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values demonstrating its potential as an anticancer agent. Further mechanistic studies are warranted to elucidate the pathways involved in this cytotoxicity.

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